1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a urea functional group linked to a 2-phenylethyl and a trifluoroethyl substituent. This compound is of interest in various scientific fields due to its unique structural features and potential applications.
The compound can be synthesized through specific chemical reactions involving readily available precursors such as 2-phenylethylamine and 2,2,2-trifluoroethyl isocyanate. These precursors are commercially available or can be synthesized from simpler compounds.
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea falls under the category of urea derivatives, which are organic compounds containing the functional group -NH₂CO-NH₂. It is specifically classified as an aryl urea due to the presence of a phenyl group.
The synthesis of 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea typically involves a two-step process:
The reaction can be represented as follows:
Industrial methods may involve optimizing conditions for higher yields and purity through techniques like continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
The molecular structure of 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea consists of a central urea moiety flanked by a phenylethyl group and a trifluoroethyl group. The trifluoroethyl group introduces significant electron-withdrawing characteristics due to the presence of fluorine atoms.
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea can undergo several chemical reactions:
Research indicates potential interactions with biological receptors or pathways that could lead to antimicrobial or anticancer properties. Further studies are needed to elucidate specific mechanisms and targets within biochemical pathways.
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:
The exploration of urea derivatives in pharmacology spans nearly two centuries, beginning with Friedrich Wöhler’s seminal 1828 synthesis of urea from inorganic ammonium cyanate. This foundational achievement bridged organic and inorganic chemistry, establishing urea as a versatile scaffold for drug design. In the mid-20th century, barbiturate sedatives (e.g., phenobarbital) emerged as early therapeutic urea derivatives, leveraging the core’s hydrogen-bonding capacity for protein binding [2]. Modern applications expanded dramatically with the discovery of sulfonylurea antidiabetics (e.g., tolbutamide, 1956), which exploit urea’s conformational flexibility to modulate pancreatic β-cell potassium channels. The 1990s witnessed urea’s integration into kinase inhibitors, exemplified by sorafenib (FDA-approved 2005 for renal carcinoma), where urea bridges link pharmacophores to enhance target affinity against RAF kinases [2].
Table 1: Milestones in Urea-Based Drug Development
Year | Compound | Therapeutic Class | Key Advancement |
---|---|---|---|
1828 | Urea | N/A | First organic compound synthesized from inorganic precursors |
1912 | Phenobarbital | Anticonvulsant/Sedative | Demonstrated urea’s CNS activity |
1956 | Tolbutamide | Antidiabetic | Pioneered sulfonylurea receptors as drug targets |
2005 | Sorafenib | Antineoplastic | Utilized urea as a kinase inhibitor scaffold |
The urea moiety (–NH–C(=O)–NH–) confers unique biophysical properties critical for drug efficacy. Its planar structure facilitates dual hydrogen bonding: one carbonyl oxygen acts as a hydrogen bond acceptor, while the two NH groups serve as donors. This enables high-affinity interactions with biomolecular targets like enzymes and receptors. For instance, in fentanyl-derived analgesics, urea analogs enhance μ-opioid receptor binding through complementary polar contacts with aspartate residues [2] [6]. The trifluoroethyl group, as seen in advanced urea derivatives, augments metabolic stability by resisting oxidative degradation due to the strong C–F bonds [2]. Additionally, urea’s conformational rigidity allows precise spatial orientation of aromatic or aliphatic substituents, optimizing hydrophobic pocket binding. N-(1-Phenylethyl)aziridine-2-carboxylates exemplify this, where urea variants maintain chiral integrity during ring-opening reactions, crucial for synthesizing enantiopure amino alcohols [6].
Table 2: Urea Functional Attributes in Drug Design
Property | Structural Basis | Biological Consequence |
---|---|---|
Hydrogen Bonding Capacity | Dual NH donors + C=O acceptor | Enhanced target affinity and selectivity |
Metabolic Resistance | Fluorinated alkyl groups (e.g., CF₃) | Prolonged half-life |
Conformational Flexibility | Rotatable C–N bonds | Adaptability to binding site contours |
Chirality Transfer | Stable tetrahedral nitrogen geometry | Production of stereoselective metabolites |
This compound integrates two pharmacologically significant subunits: a 2-phenylethyl group and a 2,2,2-trifluoroethyl chain. The phenylethyl moiety, prevalent in neuroactive compounds like fentanyl analogs, enables π-stacking with aromatic residues in CNS receptors [8]. Concurrently, the trifluoroethyl segment – empirically associated with enhanced lipophilicity (logP increase of 0.5–1.0 versus ethyl analogs) – promotes blood-brain barrier penetration [1]. Spectroscopic analyses (e.g., ¹H/¹³C NMR) confirm electronic perturbations: the trifluoroethyl group’s –CF₃ induces a 0.8 ppm downfield shift in adjacent urea protons due to its strong electron-withdrawing effect [1]. Molecular modeling reveals a twisted conformation where the phenylethyl and trifluoroethyl chains adopt a 60° dihedral angle, minimizing steric clash while optimizing hydrogen bonding [4]. Such structural features are leveraged in anticancer and antiviral research, where related chromone-phenylethyl hybrids exhibit neuroprotective effects at IC₅₀ values of 5–40 μM in corticosterone-injured PC12 cells [4].
Table 3: Key Physicochemical Properties of 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea
Parameter | Value/Characteristic | Analytical Method | Research Application |
---|---|---|---|
Molecular Formula | C₁₁H₁₃F₃N₂O | HRMS (m/z calcd: 246.098) | Metabolite identification |
LogP (Predicted) | 2.1 ± 0.3 | Computational modeling | Blood-brain barrier permeability |
Hydrogen Bond Donors | 2 | QSAR analysis | Target engagement studies |
¹H NMR (DMSO-d6) | δ 7.25–7.30 (m, 5H, Ph-H) | 400 MHz NMR | Conformational analysis |
δ 3.45 (t, 2H, –CH₂CF₃) | |||
Biological Activity | Neuroprotective scaffold potential | In vitro PC12 cell assays | Neurodegenerative disease models |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9